2-(Isopropylamino)-1,5-dimethyl-1H-imidazole-4-carboxylic acid
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Overview
Description
2-(Isopropylamino)-1,5-dimethyl-1H-imidazole-4-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring substituted with an isopropylamino group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-1,5-dimethyl-1H-imidazole-4-carboxylic acid typically involves the reaction of 1,5-dimethylimidazole with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production scale, cost considerations, and environmental impact. Industrial production methods often incorporate advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)-1,5-dimethyl-1H-imidazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The imidazole ring can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield imidazole derivatives with higher oxidation states, while substitution reactions can produce a variety of substituted imidazole compounds.
Scientific Research Applications
2-(Isopropylamino)-1,5-dimethyl-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)-1,5-dimethyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(Isopropylamino)-1,5-dimethyl-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:
1,5-Dimethylimidazole: A precursor in the synthesis of the compound, with similar structural features but lacking the isopropylamino group.
2-(Amino)-1,5-dimethyl-1H-imidazole-4-carboxylic acid: A related compound with an amino group instead of the isopropylamino group.
2-(Isopropylamino)-1H-imidazole-4-carboxylic acid: A compound with a similar structure but lacking the methyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15N3O2 |
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Molecular Weight |
197.23 g/mol |
IUPAC Name |
1,5-dimethyl-2-(propan-2-ylamino)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H15N3O2/c1-5(2)10-9-11-7(8(13)14)6(3)12(9)4/h5H,1-4H3,(H,10,11)(H,13,14) |
InChI Key |
RQJFSVKIZWFOJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1C)NC(C)C)C(=O)O |
Origin of Product |
United States |
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